molecular formula C24H21N3O3 B11358824 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

Cat. No.: B11358824
M. Wt: 399.4 g/mol
InChI Key: OLLMXIHQAGMXFN-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the diphenylacetamide moiety is often added via an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethoxyphenyl and diphenylacetamide groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: A compound with similar structural features used in various chemical syntheses.

    Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in different scientific fields, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H21N3O3/c1-2-29-20-15-13-19(14-16-20)22-23(27-30-26-22)25-24(28)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,2H2,1H3,(H,25,27,28)

InChI Key

OLLMXIHQAGMXFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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